

An In-Depth Technical Guide to (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-tert-butyl 2-methylpyrrolidine-1-carboxylate

Cat. No.: B139060

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Abstract

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, a chiral saturated heterocyclic compound, serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with the stereodefined methyl group at the C2 position and the versatile N-Boc protecting group, makes it an attractive intermediate for the synthesis of complex molecular architectures, including pharmacologically active agents. This technical guide provides a comprehensive overview of the key characteristics of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, including its physicochemical and spectroscopic properties, a detailed synthesis protocol, and its applications in research and development.

Core Characteristics

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate, also known as N-Boc-(S)-2-methylpyrrolidine, is a stable, colorless to pale yellow liquid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its solubility in a wide range of organic solvents and allows for controlled deprotection under acidic conditions, facilitating its use in multi-step synthetic sequences.

Physicochemical Properties

The key physicochemical properties of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate** are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value	Reference
CAS Number	137496-71-0	[1]
Molecular Formula	C ₁₀ H ₁₉ NO ₂	[2]
Molecular Weight	185.26 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	Not explicitly reported, but expected to be similar to related compounds.	
Density	Not explicitly reported.	
Optical Rotation	Specific rotation value not available in the searched literature.	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**. The following tables summarize the available spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.86	m	-	CH
~3.34	m	-	CH ₂
~1.84-2.03	m	-	CH ₂
~1.50-1.82	m	-	CH ₂
~1.47	s	-	C(CH ₃) ₃ (Boc)
~1.16	d	-	CH ₃

Note: The provided ¹H NMR data is for the (R)-enantiomer, but the spectrum for the (S)-enantiomer is expected to be identical.[\[2\]](#)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Detailed ¹³C NMR data for the specific (S)-enantiomer was not found in the public literature. However, based on the structure, the expected approximate chemical shifts would be in the regions of: 154 ppm (C=O of Boc), 79 ppm (quaternary carbon of Boc), 55-60 ppm (CH), 46 ppm (CH₂-N), 28 ppm (CH₃ of Boc), and other aliphatic carbons between 20-40 ppm.

Mass Spectrometry (MS)

m/z	Interpretation
186	[M+H] ⁺

Note: The provided MS data is for the (R)-enantiomer.[\[2\]](#)

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a significant area of research in organic chemistry. While a specific protocol for the (S)-enantiomer of tert-butyl 2-methylpyrrolidine-1-carboxylate is not readily available, a detailed procedure for the synthesis of the (R)-enantiomer has been reported and can be adapted.^[2] The synthesis typically starts from a chiral precursor, such as (S)-prolinol, which is first protected with a Boc group. The hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate, followed by reduction to introduce the methyl group.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for **(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate**, adapted from the synthesis of its enantiomer.

Step 1: Boc Protection

(R)-Prolinol

(Boc)₂O, Et₃N

N-Boc-(R)-Prolinol

MsCl, Et₃N

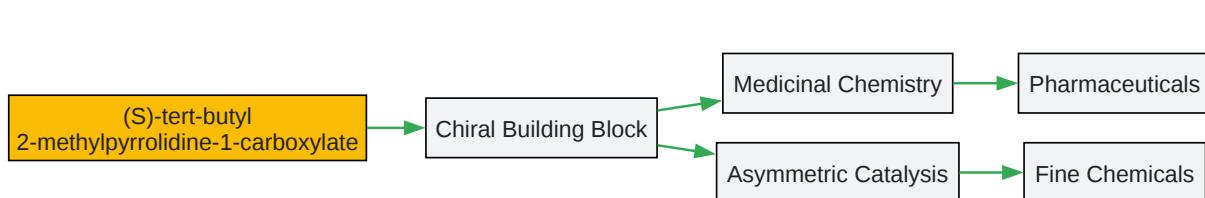
Step 2: Activation of Hydroxyl Group

N-Boc-(R)-prolinol mesylate

LiEt₃BH (Super-Hydride®)

Step 3: Reduction to Methyl Group

(S)-tert-butyl 2-methylpyrrolidine-1-carboxylate



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References

- 1. 137496-71-0|(S)-tert-Butyl 2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
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